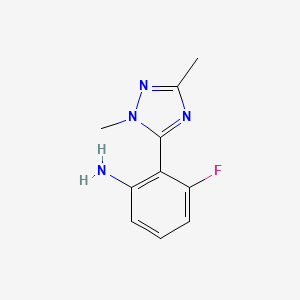

2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-3-fluoroaniline

Description

2-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)-3-fluoroaniline is a fluorinated aromatic amine featuring a 1,3-dimethyl-1,2,4-triazole substituent at the 2-position of a 3-fluoroaniline scaffold. This compound combines the electron-withdrawing fluorine atom with the heterocyclic 1,2,4-triazole ring, which is known for its stability and versatility in medicinal and agrochemical applications. The dimethyl groups on the triazole ring enhance steric hindrance and may influence solubility and metabolic stability. Its structural features make it a candidate for applications in drug discovery, particularly in targeting enzymes or receptors where fluorine and triazole motifs are pharmacologically relevant .

Properties

Molecular Formula |

C10H11FN4 |

|---|---|

Molecular Weight |

206.22 g/mol |

IUPAC Name |

2-(2,5-dimethyl-1,2,4-triazol-3-yl)-3-fluoroaniline |

InChI |

InChI=1S/C10H11FN4/c1-6-13-10(15(2)14-6)9-7(11)4-3-5-8(9)12/h3-5H,12H2,1-2H3 |

InChI Key |

TZTQNUYAPJAYMA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C(=N1)C2=C(C=CC=C2F)N)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-3-fluoroaniline typically involves the cyclization of amidines with carboxylic acids, followed by subsequent cyclization with hydrazines . This one-pot approach is efficient and allows for the generation of a wide range of 1,2,4-triazole derivatives .

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the one-pot synthesis approach to ensure high yield and purity. This would include controlling reaction conditions such as temperature, solvent, and reaction time to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-3-fluoroaniline can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can be used to remove oxygen or add hydrogen to the compound.

Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups .

Scientific Research Applications

2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-3-fluoroaniline has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Medicine: It is being investigated for its potential use in treating various diseases, including cancer and infections.

Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-3-fluoroaniline involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with various biological targets, leading to changes in their activity. This interaction can affect various pathways, including those involved in cell growth and proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogous fluorinated aniline derivatives with heterocyclic substituents. Key structural and functional differences are summarized below:

Table 1: Structural and Functional Comparison

Key Observations

Substituent Effects on Bioactivity: Fluorine at the 3-position (meta to the amine group) in the target compound may enhance electronic effects, improving binding to microbial targets compared to para-fluorinated analogs (e.g., 4-[(1,3-Dimethyl-1H-pyrazol-4-yl)methoxy]-3-fluorobenzenamine) .

Solubility and Stability :

- Methoxy or pyrazole-containing analogs (e.g., 3-Fluoro-4-((1-methyl-1H-pyrazol-4-yl)methoxy)aniline) exhibit higher aqueous solubility due to polar substituents, whereas the dimethyltriazole in the target compound may prioritize lipophilicity for membrane penetration .

- Stability under storage conditions is critical; fluorine and triazole groups in the target compound likely confer resistance to oxidation, similar to fluorinated naphthalene derivatives (e.g., 1-Fluoronaphthalene) .

Synthetic Accessibility: The target compound’s synthesis likely involves condensation reactions analogous to those used for 2-(6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b]-triazolyl)acetamides, where acetic acid mediates heterocycle formation . In contrast, phenoxy-substituted analogs (e.g., 4-(3,4-Dimethylphenoxy)-3-fluoroaniline) require etherification steps, which may introduce scalability challenges .

Biological Activity

2-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)-3-fluoroaniline is a compound that has garnered attention for its potential biological activities, particularly in the field of antimicrobial agents. This article explores its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of 2-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)-3-fluoroaniline typically involves the reaction of 3-fluoroaniline with 1,3-dimethyl-1H-1,2,4-triazole. Various synthetic pathways have been explored to optimize yield and purity. For instance, a common method includes the use of hydrazine derivatives in the presence of specific catalysts under controlled temperatures to facilitate the formation of the triazole ring structure .

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit significant antibacterial properties. In particular, studies have shown that derivatives like 2-(3-R-1H-[1,2,4]-triazol-5-yl)phenylamines have demonstrated notable activity against Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for synthesized compounds range from 5.2 to 933.4 μM, with certain derivatives approaching the efficacy of established antibiotics such as ciprofloxacin .

Table 1: Antibacterial Activity of Triazole Derivatives

| Compound | MIC (μM) | MBC (μM) | Activity Level |

|---|---|---|---|

| 2-(3-R-1H-[1,2,4]-triazol-5-yl)aniline | 10.1 - 438.0 | 20.2 - 438.0 | High |

| Ciprofloxacin | 4.7 | 9.6 | Reference Control |

| Other Derivatives | Varies | Varies | Moderate to High |

The mechanism by which these compounds exert their antibacterial effects is often attributed to their ability to disrupt bacterial cell wall synthesis or inhibit essential enzymes involved in metabolic processes. The introduction of electron-donating groups has been shown to enhance activity by improving π-electron interactions with bacterial targets .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications to the triazole and aniline moieties significantly impact biological activity:

- Substituent Effects : The presence of halogens or electron-donating groups on the aniline ring can either enhance or diminish antibacterial activity.

- Triazole Modifications : Introducing different cycloalkyl or heterocyclic groups at specific positions increases antibacterial potency.

- Fluorine Positioning : The location of fluorine on the aromatic ring has been shown to influence activity; ortho-substituted fluorine often leads to improved efficacy .

Case Studies and Research Findings

Recent studies highlight the effectiveness of various triazole derivatives in clinical settings:

- Antistaphylococcal Activity : A study demonstrated that certain derivatives exhibited MIC values as low as 10.1 μM against Staphylococcus aureus ATCC 25923, indicating strong bactericidal properties comparable to standard treatments .

- Inhibition Studies : Another investigation focused on enzyme inhibition showed that triazole derivatives could effectively inhibit key enzymes involved in bacterial metabolism, supporting their potential as therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.